4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
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Overview
Description
4-(2-Fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of indeno[1,2-b]pyridine derivatives, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile are currently unknown This compound is a complex organic molecule with potential interactions with various biological targets
Mode of Action
Based on its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target molecules, potentially altering their function.
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Pyridine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown Given the structural complexity of the compound, it is likely to have multiple effects at the molecular and cellular levels These effects could range from modulation of enzyme activity to alteration of cellular signaling pathways
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with target molecules . Additionally, the presence of other molecules could either facilitate or hinder its access to its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with 2-methyl-1H-indene-1,3(2H)-dione in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then subjected to further purification steps to isolate the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of nitriles or halides.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of various pharmaceuticals and organic materials
Biology: Biologically, 4-(2-Fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile has shown promise in various biological assays. It exhibits potential antiviral, anti-inflammatory, and anticancer properties, making it a candidate for further research in medicinal chemistry.
Medicine: In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases.
Industry: Industrially, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.
Comparison with Similar Compounds
4-(2-Fluorophenyl)-2-methyl-5H-indeno[1,2-b]pyridine-3-carbonitrile
2-Fluorophenyl-5H-indeno[1,2-b]pyridine-3-carbonitrile
2-Methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
Uniqueness: 4-(2-Fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile stands out due to its specific substitution pattern and the presence of the fluorophenyl group, which significantly influences its chemical and biological properties
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Properties
IUPAC Name |
4-(2-fluorophenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FN2O/c1-11-15(10-22)17(14-8-4-5-9-16(14)21)18-19(23-11)12-6-2-3-7-13(12)20(18)24/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUBZLMYHYULBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=CC=C4F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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